molecular formula C9H13NS B12980878 2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

Cat. No.: B12980878
M. Wt: 167.27 g/mol
InChI Key: QTPMTZWVYYXEFH-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic compound that features a fused ring system combining a thiophene ring and an azepine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine typically involves the annulation of an azepine ring to a thiophene ring. One common method includes the condensation of a thiophene derivative with an appropriate azepine precursor under specific reaction conditions. For instance, the use of [Rh (COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been demonstrated .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, or it may inhibit specific enzymes. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is unique due to its specific ring structure, which combines a thiophene ring with an azepine ring. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

InChI

InChI=1S/C9H13NS/c1-7-6-8-9(11-7)4-2-3-5-10-8/h6,10H,2-5H2,1H3

InChI Key

QTPMTZWVYYXEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)CCCCN2

Origin of Product

United States

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